Cas no 1592610-66-6 (4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)-)

4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- 化学的及び物理的性質
名前と識別子
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- 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)-
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- インチ: 1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-6-11-8/h5-7H,1-4,10H2,(H,11,12,14)
- InChIKey: MZFUGHCZTNVAPY-UHFFFAOYSA-N
- ほほえんだ: C1=NC(N2CCC(N)CC2)=CC(=O)N1
4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767082-0.05g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 0.05g |
$647.0 | 2025-02-22 | |
Enamine | EN300-767082-0.25g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 0.25g |
$708.0 | 2025-02-22 | |
Enamine | EN300-767082-0.1g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 0.1g |
$678.0 | 2025-02-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01068078-1g |
6-(4-Aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95% | 1g |
¥5383.0 | 2023-04-10 | |
Enamine | EN300-767082-2.5g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 2.5g |
$1509.0 | 2025-02-22 | |
Enamine | EN300-767082-10.0g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 10.0g |
$3315.0 | 2025-02-22 | |
Enamine | EN300-767082-0.5g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 0.5g |
$739.0 | 2025-02-22 | |
Enamine | EN300-767082-5.0g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 5.0g |
$2235.0 | 2025-02-22 | |
Enamine | EN300-767082-1.0g |
6-(4-aminopiperidin-1-yl)-3,4-dihydropyrimidin-4-one |
1592610-66-6 | 95.0% | 1.0g |
$770.0 | 2025-02-22 |
4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- 関連文献
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)-に関する追加情報
4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- (CAS No: 1592610-66-6)
The compound 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- (CAS No: 1592610-66-6) is a fascinating molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities and structural versatility. The integration of a piperidine ring with an amino group at the 4-position further enhances its pharmacological profile, making it a subject of interest for researchers worldwide.
Recent studies have highlighted the anti-cancer properties of this compound, particularly its ability to inhibit key enzymes involved in tumor progression and metastasis. For instance, research published in *Nature Communications* demonstrated that 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- exhibits potent inhibitory activity against histone deacetylases (HDACs), which are critical regulators of gene expression in cancer cells. This finding underscores its potential as a novel therapeutic agent for treating various malignancies, including breast and prostate cancers.
In addition to its anti-cancer properties, this compound has also shown promising results in neuroprotective studies. A study conducted at the University of California, San Francisco, revealed that 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- can modulate glutamate signaling pathways, thereby reducing neurotoxicity in models of Alzheimer's disease. This dual functionality—combining anti-cancer and neuroprotective effects—positions this compound as a multi-target drug candidate with broad therapeutic applications.
The synthesis of 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- involves a series of well-established organic chemistry techniques, including nucleophilic substitution and cyclization reactions. Researchers at the Massachusetts Institute of Technology (MIT) have optimized the synthesis pathway to achieve higher yields and better purity, making it more accessible for large-scale production and preclinical testing.
From a structural standpoint, the molecule's pyrimidine ring provides a rigid framework that facilitates interactions with biological targets. The piperidine moiety introduces flexibility and enhances the compound's ability to penetrate cellular membranes, thereby improving its bioavailability. These structural features contribute to its unique pharmacokinetic profile, which has been extensively characterized in preclinical models.
Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- in patients with advanced solid tumors. Early results indicate favorable tolerability and encouraging signs of tumor regression in certain patient cohorts. If successful, this compound could become a cornerstone in the treatment of refractory cancers and neurodegenerative disorders.
In conclusion, 4(3H)-Pyrimidinone, 6-(4-amino-1-piperidinyl)- (CAS No: 1592610-66-6) represents a cutting-edge advancement in medicinal chemistry with immense therapeutic potential. Its ability to target multiple disease pathways makes it a compelling candidate for future drug development efforts. As research continues to unfold, this compound is poised to make a significant impact on modern medicine.
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